molecular formula C22H23NO4 B6285325 rac-2-[(1R,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetic acid, cis CAS No. 2137631-73-1

rac-2-[(1R,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetic acid, cis

Cat. No. B6285325
CAS RN: 2137631-73-1
M. Wt: 365.4
InChI Key:
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Description

The compound “rac-2-[(1R,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetic acid, cis” is a chemical compound with a complex structure . It includes a fluorenylmethyloxycarbonyl (Fmoc) group, which is a common protecting group used in peptide synthesis .


Molecular Structure Analysis

The compound has a complex structure with several functional groups. It includes a cyclopentyl ring, an acetic acid group, and an Fmoc-protected amino group . The stereochemistry is indicated by the (1R,3S) designation, which refers to the configuration of the chiral centers in the molecule .

Scientific Research Applications

Synthesis and Chemical Properties

Chemical synthesis research often explores novel methods for creating complex organic molecules, which are crucial for developing new pharmaceuticals, materials, and understanding biological mechanisms. For instance, the synthesis of vitamin E analogues involves intricate steps, including reactions of hydroquinone derivatives with ketones in acidic conditions, showcasing the complexity and versatility of synthetic organic chemistry (J. M. Scott et al., 1976). Similarly, the synthesis of complex head-to-side-chain cyclodepsipeptides, which are cyclic peptides with significant biological activities, demonstrates the application of synthetic chemistry in producing potentially therapeutic compounds (Marta Pelay-Gimeno et al., 2016).

Potential Pharmaceutical Applications

The research into chemical synthesis and modification of organic compounds often aims at discovering new drugs or improving existing ones. For example, studies on the induction of thrombomodulin in cultured human endothelial cells by specific retinoic acid analogues (S. Ikegami et al., 2006) indicate the potential for developing new therapeutic agents that could modulate blood clotting and inflammation pathways. Moreover, the exploration of novel stable fluorophores for biomedical analysis (Junzo Hirano et al., 2004) showcases the intersection between chemical synthesis and diagnostic tool development.

Mechanism of Action

The mechanism of action of this compound is not specified in the retrieved data. If it’s used in peptide synthesis, its role would be as a building block in the formation of larger peptide structures .

Safety and Hazards

Specific safety and hazard information for this compound is not available in the retrieved data. As with all chemicals, it should be handled with appropriate safety precautions to avoid exposure and contamination .

Future Directions

The future directions for this compound could involve its use in the synthesis of more complex peptides or proteins, given the presence of the Fmoc-protected amino group . It could also be a subject of study in understanding the properties and reactivity of similar compounds .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-2-[(1R,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetic acid, cis involves the protection of the amine group, followed by the formation of the cyclopentyl ring, and then the deprotection of the amine group. The final step involves the addition of the fluorenylmethoxycarbonyl (Fmoc) group to the amine group.", "Starting Materials": [ "Cyclopentanone", "Benzylamine", "Bromoacetic acid", "Diisopropylethylamine (DIPEA)", "Triethylamine (TEA)", "N,N-Dimethylformamide (DMF)", "N,N-Dimethylacetamide (DMA)", "9H-Fluorene", "Ethyl chloroformate", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Sodium bicarbonate (NaHCO3)", "Sodium chloride (NaCl)", "Sodium sulfate (Na2SO4)", "Methanol (MeOH)", "Ethyl acetate (EtOAc)", "Dichloromethane (DCM)", "Tetrahydrofuran (THF)", "Acetic anhydride", "Pyridine", "Triisopropylsilane (TIPS)", "N,N'-Dicyclohexylcarbodiimide (DCC)", "Fmoc-protected amino acid" ], "Reaction": [ "Protection of benzylamine with Fmoc in DMF using DIPEA as a base", "Formation of cyclopentyl ring by reacting cyclopentanone with bromoacetic acid in the presence of TEA and NaOH in DMF", "Deprotection of Fmoc group using 20% piperidine in DMF", "Addition of Fmoc-protected amino acid to the cyclopentyl ring using DCC and TIPS in DCM", "Removal of Fmoc group using 20% piperidine in DMF", "Addition of fluorenylmethoxycarbonyl (Fmoc) group to the amine group using ethyl chloroformate and TEA in DCM", "Deprotection of benzylamine using HCl in MeOH" ] }

CAS RN

2137631-73-1

Product Name

rac-2-[(1R,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetic acid, cis

Molecular Formula

C22H23NO4

Molecular Weight

365.4

Purity

95

Origin of Product

United States

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